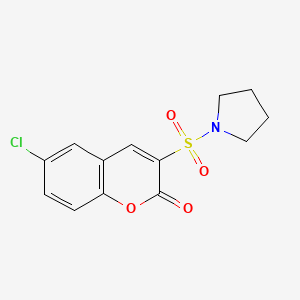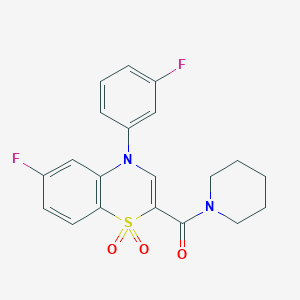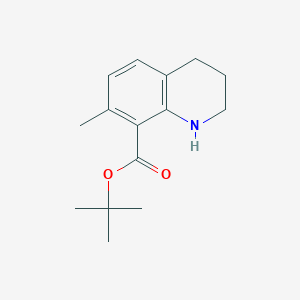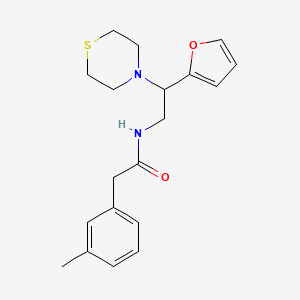![molecular formula C14H10BrF2NO2 B2755773 N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline CAS No. 301193-44-2](/img/structure/B2755773.png)
N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline is an organic compound that features a complex structure with multiple functional groups
Mechanism of Action
Target of Action
Similar compounds with a 1,3-benzodioxol-5-yl moiety have been reported to exhibit anticancer activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Compounds with similar structures have been reported to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Result of Action
Similar compounds have been reported to cause cell cycle arrest and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline typically involves multiple steps:
Formation of Intermediate: This intermediate is then reacted with an appropriate aniline derivative under specific conditions to form the desired compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives .
Scientific Research Applications
N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline is unique due to its combination of a brominated benzodioxole moiety and a difluoroaniline group. This combination imparts distinct chemical and biological properties that are not observed in simpler analogs .
Properties
IUPAC Name |
N-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2,4-difluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrF2NO2/c15-10-5-14-13(19-7-20-14)3-8(10)6-18-12-2-1-9(16)4-11(12)17/h1-5,18H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCNOOMHGRFWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CNC3=C(C=C(C=C3)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4-(7-Methoxybenzofuran-2-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2755690.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-difluorophenyl)amino]acetamide](/img/structure/B2755693.png)
![N-cyclopentyl-2-({4-methyl-5-[(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2755694.png)



![tert-Butyl [1-(2-bromobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2755699.png)

![N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)thio)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2755705.png)
![2-(2-chlorophenyl)-1-{3-[(1H-1,2,3-triazol-1-yl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B2755706.png)
![methyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2755707.png)


![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-nitrobenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2755713.png)
